molecular formula C59H100O27 B8086105 Notoginsenoside R4 CAS No. 87741-77-3

Notoginsenoside R4

Cat. No.: B8086105
CAS No.: 87741-77-3
M. Wt: 1241.4 g/mol
InChI Key: IWDYQBDCEDNTDP-BHPIZNGBSA-N
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Description

Notoginsenoside R4 (C₅₉H₁₀₀O₂₇; CAS: 87741-77-3) is a triterpenoid saponin predominantly isolated from Panax notoginseng (Sanqi) and Panax ginseng . It is characterized by a dammarane-type aglycone backbone with multiple sugar moieties, contributing to its high molecular weight (1,285.43 g/mol) and unique pharmacological properties . Key activities include:

  • Neuroprotective effects: Enhances nerve growth and mitigates neurodegenerative processes .
  • Hepatoprotective activity: Reduces oxidative stress and inflammation in liver injury models .
  • Improved solubility: Unique structural features confer better water solubility compared to other saponins, enhancing its bioavailability .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H100O27/c1-24(2)10-9-14-59(8,86-53-48(76)43(71)40(68)31(83-53)23-79-51-46(74)42(70)39(67)30(82-51)22-78-50-45(73)36(64)27(63)21-77-50)25-11-16-58(7)35(25)26(62)18-33-56(5)15-13-34(55(3,4)32(56)12-17-57(33,58)6)84-54-49(44(72)38(66)29(20-61)81-54)85-52-47(75)41(69)37(65)28(19-60)80-52/h10,25-54,60-76H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31+,32-,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47+,48+,49+,50-,51+,52-,53-,54-,56-,57+,58+,59-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDYQBDCEDNTDP-BHPIZNGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H100O27
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316151
Record name Notoginsenoside R4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1241.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87741-77-3
Record name Notoginsenoside R4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87741-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Notoginsenoside R4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Notoginsenoside R4 (NGR4) is a significant saponin derived from Panax notoginseng, a plant renowned for its medicinal properties. This compound exhibits a range of biological activities that have garnered attention in pharmacological research. This article provides an in-depth examination of the biological activity of NGR4, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a dammarane-type triterpene saponin. Its chemical structure includes multiple sugar moieties, which contribute to its bioactivity. The molecular formula is C30H50O9, and it has been shown to possess various pharmacological properties attributed to its unique structure.

1. Cardiovascular Protection

NGR4 has demonstrated cardioprotective effects, particularly in models of myocardial ischemia. Studies indicate that it can reduce oxidative stress and inflammation, leading to improved cardiac function post-injury. For instance, Yang et al. (2014) highlighted that P. notoginseng saponins, including NGR4, effectively alleviate symptoms related to cardiovascular diseases such as hypertension and atherosclerosis .

2. Neuroprotective Effects

Research has shown that NGR4 exhibits neuroprotective properties by promoting neuronal survival and function. A study conducted by Luo et al. (2010) reported that NGR4 could enhance cognitive function and protect against neurodegenerative diseases by modulating neuroinflammatory pathways .

3. Anti-Cancer Activity

NGR4 has been investigated for its anti-cancer potential. It induces apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of cell cycle regulators. A recent study indicated that NGR4 could inhibit the proliferation of colorectal cancer cells by activating the ROS/JNK/p53 signaling pathway .

The mechanisms underlying the biological activities of NGR4 are multifaceted:

  • Antioxidant Activity : NGR4 scavenges free radicals and enhances the activity of endogenous antioxidants, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and mediators, which are pivotal in various disease states.
  • Regulation of Apoptosis : NGR4 modulates key apoptotic proteins, leading to increased apoptosis in malignant cells while protecting healthy cells.

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReference
Cardiovascular ProtectionReduces oxidative stress; anti-inflammatory effectsYang et al., 2014
NeuroprotectionEnhances neuronal survival; modulates inflammationLuo et al., 2010
Anti-CancerInduces apoptosis; activates ROS/JNK/p53 pathwayWu et al., 2018

Case Studies

  • Cardiovascular Study : In a randomized controlled trial involving patients with ischemic heart disease, administration of P. notoginseng extracts (rich in NGR4) resulted in significant improvements in cardiac function and reduced biomarkers of myocardial injury compared to placebo controls .
  • Neuroprotection : A study on aged mice showed that treatment with NGR4 improved memory performance in behavioral tests and reduced markers of neuroinflammation, suggesting its potential as a therapeutic agent for age-related cognitive decline .

Scientific Research Applications

Notoginsenoside R4 is a ginsenoside that can be isolated from ginseng roots . It can be found in Panax notoginseng, a traditional Chinese medicine used for various purposes .

Chemical Properties

  • Molecular Formula: C59H100O27C_{59}H_{100}O_{27}
  • Molecular Weight: 1241.41

Source and Isolation
this compound can be isolated from ginseng roots and the fresh root of Panax ginseng . It is also found in Panax notoginseng .

Targets and Pathways
this compound targets several pathways :

  • VEGFR
  • STAT
  • Akt
  • Ras
  • Protein Tyrosine Kinase/RTK
  • JAK/STAT Signaling
  • Stem Cell/Wnt
  • PI3K/Akt/mTOR
  • GPCR/G Protein
  • MAPK/ERK Pathway

Reported Applications and Research

  • Anti-aging Effects: Research suggests that this compound is one of the active compounds in Panax Notoginseng Saponins (PNS) that contribute to its anti-aging effects .
  • Anti-proliferative activity: Malonylginsenosides, including malonylthis compound, have demonstrated anti-proliferative activities against the SH-SY5Y human neuroblastoma cell line .
  • Determination in Panax notoginseng : this compound has been quantitatively determined in P. notoginseng .
  • Cardiovascular and Cerebrovascular Systems: Panax notoginseng exerts protective effects on the cardiovascular and cerebrovascular systems .
  • Anti-cancer Effects: Extracts from P. notoginseng possess anti-colorectal cancer properties . PNS has been shown to induce cell cycle arrest and exhibit antioxidative capacities in human colon cancer cells .

Chemical Reactions Analysis

Dehydration

Dehydration reactions involve the removal of water molecules from the compound, often leading to the formation of more reactive species. This reaction can enhance the bioavailability of Notoginsenoside R4 by modifying its solubility and permeability.

Glycosyl Hydrolysis

Glycosyl hydrolysis refers to the cleavage of glycosidic bonds in glycosides, resulting in the release of sugar moieties. This reaction is important for the metabolism of this compound, as it can lead to the formation of active metabolites that may exert different pharmacological effects.

Oxidation-Reduction Reactions

This compound can participate in oxidation-reduction reactions, which are crucial for its antioxidant properties. These reactions can enhance cellular defense mechanisms against oxidative stress, thereby contributing to its protective effects in various biological systems.

  • Biological Implications of Chemical Reactions

The chemical reactions involving this compound have significant implications for its biological activities:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For instance, studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS) and activation of the JNK/p53 signaling pathway, promoting apoptosis in colorectal cancer cells .

Neuroprotective Effects

This compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation through its chemical reactivity contributes to its potential as a therapeutic agent in neurological disorders .

This compound is a complex triterpenoid with diverse chemical reactions that underpin its pharmacological effects. Understanding these reactions provides insights into how this compound can be harnessed for therapeutic purposes, particularly in cancer treatment and neuroprotection. Continued research into the chemical behavior and biological implications of this compound will pave the way for its development as a potent medicinal agent.

  • References

  • Wu Q., et al., "Role of Bioactive Constituents of Panax notoginseng in the Induction of Apoptosis," PMC8578715.

  • Zhang Y., et al., "Isolation and Structure Characterization of Malonylnotoginsenoside-R4," ResearchGate.

  • Li Y., et al., "Antioxidant Activities of Ginsenosides from Panax ginseng," MDPI.

This article provides an overview of the chemical reactions associated with this compound while emphasizing its biological relevance and potential therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Analogous Saponins

Structural Differentiation

Notoginsenoside R4 belongs to the protopanaxadiol (PPD) group, distinguished by its complex glycosylation pattern. Below is a structural and functional comparison with key analogues:

Compound Molecular Formula CAS Number Core Structure Key Functional Groups Primary Sources
This compound C₅₉H₁₀₀O₂₇ 87741-77-3 PPD 3-O-β-D-glc, 20-O-β-D-glc P. notoginseng, P. ginseng
Notoginsenoside R1 C₄₇H₈₀O₁₈ 80418-25-3 PPT* 6-O-β-D-glc, 20-O-β-D-xyl P. notoginseng
Notoginsenoside R2 C₄₈H₈₂O₁₉ 80418-25-3 PPT 6-O-β-D-glc, 20-O-α-L-ara P. notoginsenoside
Ginsenoside Rg1 C₄₂H₇₂O₁₄ 22427-39-0 PPT 6-O-β-D-glc, 20-O-β-D-glc P. ginseng
Ginsenoside Rb1 C₅₄H₉₂O₂₃ 41753-43-9 PPD 3-O-β-D-glc, 20-O-β-D-glc P. ginseng, P. notoginseng
Notoginsenoside Fa C₅₈H₉₈O₂₆ 139051-27-7 PPD 3-O-β-D-glc, 20-O-β-D-glc P. notoginseng

*PPT: Protopanaxatriol; PPD: Protopanaxadiol

Pharmacological Activity Comparison

Anti-Tumor Efficacy
  • This compound: IC₅₀ >150 μg/mL against HeLa cells .
  • Ginsenoside Rd: IC₅₀ = 150.5 μg/mL (HeLa), superior due to enhanced apoptosis induction .
  • Notoginsenoside R1: Limited direct anti-tumor activity but synergizes with chemotherapy agents .
Neuroprotection
  • R4 : Promotes neurite outgrowth and reduces neuroinflammation .
  • Ginsenoside Rg1: Enhances cognitive function but lacks R4's nerve growth specificity .
Anti-Thrombotic Effects
  • R4: Contributes to overall anti-platelet aggregation in P. notoginseng extracts but is less abundant than R1 or Rg1 .
  • R1 and Rg1 : Primary anti-thrombotic agents in Xuesaitong Injection, with R1 inhibiting platelet adhesion by 40% at 0.076 g/L .
Hepatoprotection
  • R4 and R1 : Both reduce ALT/AST levels in liver injury models, but R1 has been more extensively studied .

Abundance and Extraction

  • Most abundant: Ginsenoside Rg1 (22.464 g/L) > Rb1 (25.404 g/L) > R1 (8.448 g/L) in P. notoginseng extracts .
  • R4 : Present in trace amounts (~0.049 g/L in Xuesaitong Injection), necessitating advanced purification techniques (e.g., MPLC, prep-HPLC) .

Preparation Methods

Ethanol-Based Reflux Extraction

The primary extraction method involves ethanol reflux to solubilize saponins from Panax notoginseng roots. Optimized parameters include:

  • Ethanol concentration : 50–95% (v/v) aqueous ethanol.

  • Temperature : 70–80°C under reflux for 3–6 hours.

  • Solid-to-solvent ratio : 1:10–1:15 (w/v).

For example, a 50% ethanol reflux at 75°C for 4 hours yielded a crude saponin extract with 12–15% this compound content. Higher ethanol concentrations (e.g., 95%) improved extraction efficiency for polar saponins but required longer drying times.

Sequential Solvent Partitioning

Post-ethanol extraction, partitioning with non-polar solvents (e.g., chloroform, ethyl acetate) removes lipids and pigments. The residual aqueous phase is then subjected to macroporous resin adsorption.

Purification Strategies

Macroporous Resin Chromatography

HPD-100 macroporous resin is widely used for initial enrichment:

  • Column parameters : 10–12× resin bed volume relative to sample weight.

  • Elution : 75–95% ethanol (v/v) at 16–18 BV/h flow rate.

  • Yield : 80–85% saponin recovery, with R4 constituting 8–12% of the eluted fraction.

Table 1: Macroporous Resin Optimization for R4 Enrichment

Resin TypeEthanol (%)Flow Rate (BV/h)R4 Purity (%)
HPD-100751885
D-101801678
AB-8702072

Silica Gel and C18 Column Chromatography

Further purification employs silica gel or Rp-C18 columns:

  • Silica gel : Isocratic elution with ethyl acetate-methanol-water (75:25:2 v/v) separates R4 from ginsenosides Rb1 and Rd.

  • Rp-C18 : Methanol-water gradients (68:32 → 76:24 v/v) achieve >90% R4 purity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Final polishing uses Prep-HPLC with C18 columns:

  • Mobile phase : Methanol-water (68:32 v/v) at 5 mL/min.

  • Detection : UV at 203 nm for saponin-specific absorbance.

  • Outcome : 98% pure R4 with a recovery rate of 92–95%.

Structural Characterization Techniques

Spectroscopic Analysis

  • ESI-MS : m/z 1241.6524 [M+H]⁺ confirms molecular formula C₅₉H₁₀₀O₂₇.

  • NMR : Key signals include δ 1.67 (s, H-21), δ 4.92 (d, J = 7.8 Hz, glucosyl H-1), and δ 5.34 (br s, H-24).

Malonyl Derivative Identification

Malonyl-notoginsenoside R4, a natural derivative, is isolated via:

  • Ion-exchange chromatography : DEAE-Sephadex A-25 with 0.1 M NH₄HCO₃ elution.

  • HR-MS : m/z 1327.6741 [M+H]⁺ (C₆₂H₁₀₆O₃₀) with malonyl (-C₃H₂O₃) substitution at glucosyl C-6.

Yield Optimization and Challenges

Critical Factors Affecting Yield

  • Plant material age : 3-year-old roots yield 0.12–0.15% R4 vs. 0.08% in 2-year-old roots.

  • Post-harvest processing : Steam drying at 105°C for 2 hours reduces R4 degradation by 40% compared to air drying.

Stability Considerations

R4 degrades under alkaline conditions (pH > 8.5) and prolonged light exposure. Stabilization strategies include:

  • Lyophilization : Retains 98% R4 content after 6 months at -20°C.

  • Antioxidant additives : 0.1% ascorbic acid in extraction buffers prevents oxidation.

Industrial-Scale Production Insights

Cost-Effective Workflow

StepCost (%)Time (h)R4 Purity (%)
Ethanol extraction15612–15
Macroporous resin30880–85
Rp-C18 chromatography401292–95
Prep-HPLC15498

Green Chemistry Advances

  • Subcritical water extraction : Reduces ethanol use by 50% while maintaining 85% R4 yield.

  • Enzymatic pretreatment : Cellulase (5 U/g) increases extraction efficiency by 22% .

Q & A

Q. Q. What ethical frameworks guide in vivo studies of this compound’s toxicity?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental reporting. Obtain IRB/IACUC approval for vertebrate studies. Justify sample sizes via power analysis, and minimize animal use via sequential sampling. For zebrafish, adhere to embryo staging (hours post-fertilization) and endpoint criteria (e.g., heartbeat cessation) .

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